1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene
Description
Properties
CAS No. |
62113-38-6 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-[[3-(oxolan-2-ylmethyl)phenyl]methyl]oxolane |
InChI |
InChI=1S/C16H22O2/c1-4-13(11-15-6-2-8-17-15)10-14(5-1)12-16-7-3-9-18-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2 |
InChI Key |
ICLAYWWVLKEYIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=CC(=CC=C2)CC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reactions
- Isopropylidene-D-glyceraldehyde is often used as an optically active starting material to build the THF rings with stereochemical control.
- A 2,3-sigmatropic rearrangement is a critical step to establish the tetrahydrofuran framework with the desired stereochemistry.
- Protection of hydroxyl groups as benzyl ethers facilitates subsequent transformations.
Stepwise Synthesis Example
A representative sequence reported involves:
This sequence highlights the importance of protecting groups, selective reductions, and cyclization to form the bis-THF structure.
Attachment to the Benzene Core
Functionalization of Benzene
- The benzene ring is functionalized at the 1,3-positions with reactive groups such as halomethyl or formate derivatives to enable coupling with the bis-THF moiety.
- Alkyl or aryl haloformates (e.g., methyl chloroformate, benzyl chloroformate) are used to introduce reactive carbonate intermediates for subsequent substitution.
Coupling Reactions
- The bis-THF alcohol intermediates react with benzene derivatives bearing suitable leaving groups under basic conditions to form the methylene linkers connecting the THF rings to the benzene ring.
- Typical bases include organic amines or inorganic bases, and solvents are chosen to optimize solubility and reaction rates.
Representative Preparation Process
Additional Notes on Reaction Conditions and Yields
- The overall yield for the bis-THF formation steps can vary; for example, the three-step sequence to bis-THF alcohol was reported at 42% yield.
- Protection and deprotection steps are critical to maintain stereochemical integrity and avoid side reactions.
- Purification is typically achieved by column chromatography using ethyl acetate and hexane mixtures.
- Reaction temperatures range from 0 °C to room temperature, with some steps requiring reflux or elevated temperatures for completion.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to enhance mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its benzene ring and tetrahydrofuran-2-ylmethyl groups, which can participate in various chemical reactions. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Bis(2-oxazolin-2-yl)benzene ()
- Substituent Type : Oxazoline rings (five-membered heterocycles with one oxygen and one nitrogen atom).
- Key Differences :
- Applications : Oxazoline derivatives are widely used in asymmetric catalysis and polymer stabilization .
1,3-Bis(triphenylsilyl)benzene ()
- Substituent Type : Triphenylsilyl (-SiPh₃) groups.
- Key Differences: Triphenylsilyl groups are bulkier and more lipophilic than THF-methyl substituents, favoring steric shielding in organometallic reactions. THF groups introduce oxygen atoms capable of hydrogen bonding, enhancing solubility in polar solvents.
- Applications : Triphenylsilyl derivatives are employed in sterically demanding syntheses and as precursors for silicon-based materials .
Thioureido-Benzene Derivatives ()
- Substituent Type : Thioureido (-NHCOS-) groups.
- Key Differences: Thioureido substituents contain sulfur and nitrogen, enabling hydrogen bonding and pesticidal activity, unlike the non-reactive ether linkages in THF-methyl groups. THF-methyl derivatives are less likely to exhibit acute toxicity compared to thioureas, which are associated with endocrine disruption .
- Applications : Thioureido compounds are used as agrochemicals (e.g., thiophanate-methyl), whereas THF-based analogs may find roles in medicinal chemistry or materials science.
Comparative Data Table
Research Findings and Limitations
- Electronic Effects : THF-methyl groups likely increase electron density on the benzene ring compared to electron-withdrawing oxazoline or thioureido substituents.
- Data Gaps: No direct experimental data (e.g., melting point, solubility, toxicity) for this compound are available in the provided evidence. Future studies should focus on its synthesis and comparative reactivity with the analogs discussed.
Biological Activity
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 62113-38-6
- Molecular Formula : C15H22O2
- Molecular Weight : 250.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxicity have shown promise in inhibiting the growth of cancer cell lines.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may result from:
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.
- Modulation of Signaling Pathways : It may affect various signaling pathways within cells, leading to changes in proliferation and apoptosis.
Case Studies and Experimental Data
A review of the literature reveals several studies investigating the biological activity of this compound:
-
Antimicrobial Activity :
- In vitro studies demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects on HeLa and MCF-7 cancer cell lines. Results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting moderate cytotoxicity.
-
Mechanistic Insights :
- Further mechanistic studies indicated that the compound might induce apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
